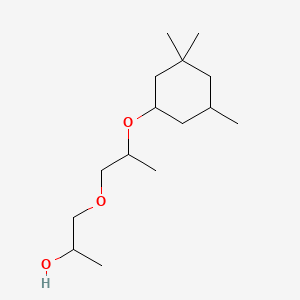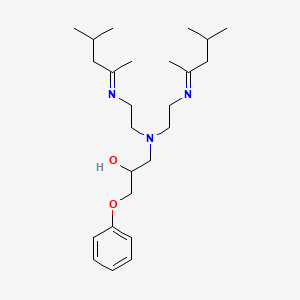
1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenoxy and amino groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 1,3-dimethylbutylideneamine with ethylenediamine to form the bis(2-(1,3-dimethylbutylideneamino)ethyl)amine intermediate.
Phenoxy Group Introduction: The intermediate is then reacted with 3-phenoxypropan-2-ol under controlled conditions to introduce the phenoxy group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
化学反応の分析
Types of Reactions
1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in studying protein interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and amino groups enable it to bind to proteins or enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl): Shares structural similarities but lacks the phenoxy group.
Diethylenetriamine: Contains multiple amine groups but differs in overall structure and reactivity.
Uniqueness
1-(Bis(2-(1,3-dimethylbutylideneamino)ethyl)amino)-3-phenoxypropan-2-ol is unique due to its combination of phenoxy and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
68541-07-1 |
|---|---|
分子式 |
C25H43N3O2 |
分子量 |
417.6 g/mol |
IUPAC名 |
1-[bis[2-(4-methylpentan-2-ylideneamino)ethyl]amino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C25H43N3O2/c1-20(2)16-22(5)26-12-14-28(15-13-27-23(6)17-21(3)4)18-24(29)19-30-25-10-8-7-9-11-25/h7-11,20-21,24,29H,12-19H2,1-6H3 |
InChIキー |
JSDNIAKHCKUYDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=NCCN(CCN=C(C)CC(C)C)CC(COC1=CC=CC=C1)O)C |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




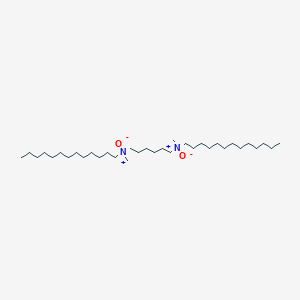

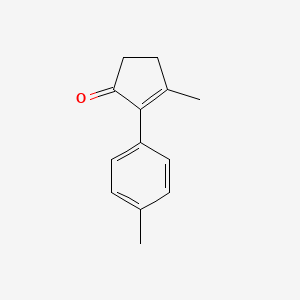
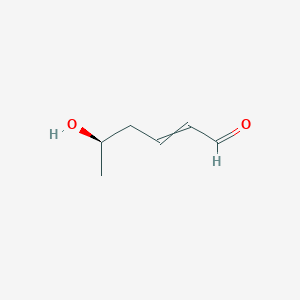
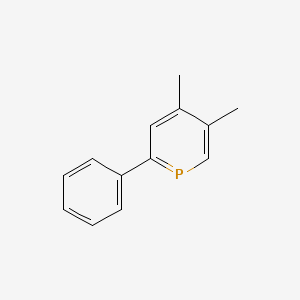
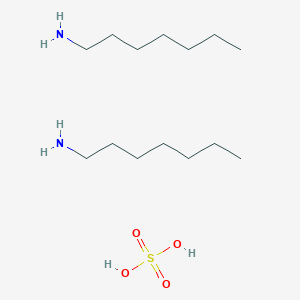
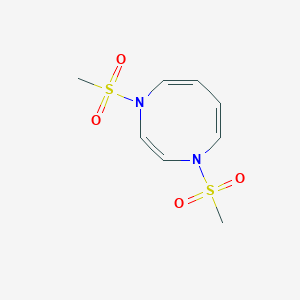
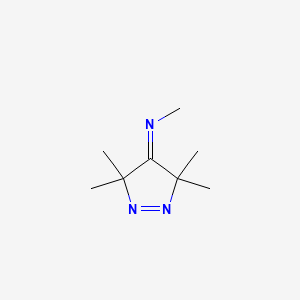
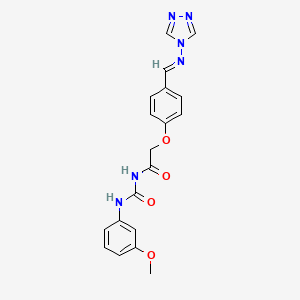

![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
